tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, also known as TBHMA, is a hydroxymethylated spirocyclic compound that has been studied for its potential biological activity. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. TBHMA has been shown to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. In particular, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential anti-tumor activity. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.
Wirkmechanismus
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to exert its biological activity through several mechanisms. First, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess a range of biochemical and physiological effects. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the activity of several enzymes involved in the regulation of cell growth and differentiation, including PKC, COX-2, and 5-LOX. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess anti-tumor activity, as well as antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several advantages and limitations for lab experiments. One advantage of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is that it is relatively stable and can be stored at room temperature. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is relatively non-toxic and has a low level of toxicity in animals. However, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is not water-soluble and is not suitable for use in cell culture experiments.
Zukünftige Richtungen
Given the potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, there are several future directions for research. First, further research is needed to better understand the mechanism of action of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate and to identify additional biochemical and physiological effects. Additionally, further research is needed to determine the efficacy and safety of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate in preclinical and clinical studies. Furthermore, further research is needed to identify additional potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, such as in the treatment of other diseases. Finally, further research is needed to identify additional advantages and limitations of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate for lab experiments.
Synthesemethoden
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-N-methylpiperidine-2-carboxylic acid with anhydrous dimethylformamide and tert-butyl bromide followed by a dehydration reaction. The reaction of these compounds results in the formation of an intermediate compound, which is then reacted with dicyclohexylcarbodiimide and 4-hydroxy-N-methylpiperidine-2-carboxylic acid to produce tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate.
Eigenschaften
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZTOABTMFVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CO)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.